N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridopyrimidine moiety, and a morpholine carboxamide group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-10-18-13-8-17-5-4-12(13)15(19-10)21-6-7-23-14(9-21)16(22)20-11-2-3-11/h4-5,8,11,14H,2-3,6-7,9H2,1H3,(H,20,22) |
InChI Key |
MSAURJXGRDXCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a pyridopyrimidine derivative with a morpholine carboxamide precursor. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. Additionally, quality control measures are implemented to ensure the consistency and safety of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyridopyrimidine core and have been studied for their CDK inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also contain a pyridopyrimidine moiety and exhibit various biological activities.
Uniqueness
N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is unique due to its specific combination of structural features, including the cyclopropyl group and morpholine carboxamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
